molecular formula C15H10O8 B12420949 Myricetin-13C3

Myricetin-13C3

Cat. No.: B12420949
M. Wt: 321.21 g/mol
InChI Key: IKMDFBPHZNJCSN-UIDJNKKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myricetin-13C3 is a labeled form of myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and beverages such as tea and wine. Myricetin is known for its potent antioxidant properties and has been extensively studied for its potential health benefits, including anti-inflammatory, anticancer, and cardioprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myricetin-13C3 can be synthesized through the incorporation of carbon-13 isotopes into the myricetin molecule. This process typically involves the use of labeled precursors in the biosynthetic pathway of myricetin. The synthesis may include steps such as hydroxylation, glycosylation, and methylation, which are catalyzed by specific enzymes .

Industrial Production Methods: Industrial production of this compound often involves the extraction of myricetin from plant sources followed by isotopic labeling. The extraction process includes solvent extraction, purification, and crystallization. The labeled compound is then synthesized using chemical or enzymatic methods to incorporate the carbon-13 isotopes .

Chemical Reactions Analysis

Types of Reactions: Myricetin-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Myricetin-13C3 has a wide range of scientific research applications:

Mechanism of Action

Myricetin-13C3 exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

    Apigenin: Possesses anticancer and anti-inflammatory properties

Uniqueness: Myricetin-13C3 is unique due to its isotopic labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool for researchers studying the detailed mechanisms of myricetin’s effects and its metabolic fate in biological systems .

Properties

Molecular Formula

C15H10O8

Molecular Weight

321.21 g/mol

IUPAC Name

3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H/i13+1,14+1,15+1

InChI Key

IKMDFBPHZNJCSN-UIDJNKKJSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)[13C]2=[13C]([13C](=O)C3=C(C=C(C=C3O2)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.